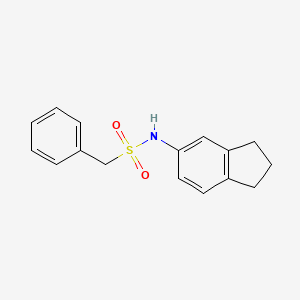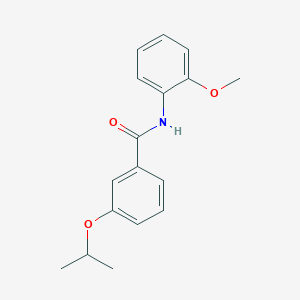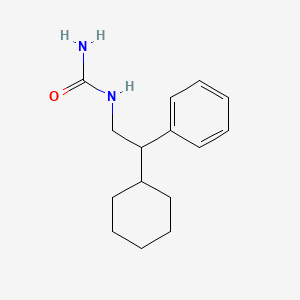
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide, commonly known as L-703,606, is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and stress response. L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse.
Mécanisme D'action
L-703,606 acts as a selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor. The N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor is widely distributed in the central nervous system and is involved in the regulation of pain, inflammation, and stress response. By blocking the activation of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor, L-703,606 can modulate the release of neurotransmitters, such as substance P, that are involved in these processes.
Biochemical and Physiological Effects:
L-703,606 has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. In addition, L-703,606 has been shown to reduce pain and inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
L-703,606 is a well-characterized compound that has been extensively studied for its pharmacological properties. It is a highly selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor and has been shown to have a good safety profile in preclinical studies. However, its use in clinical trials may be limited by its poor solubility and bioavailability.
Orientations Futures
1. Development of more potent and selective N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists.
2. Investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists in other diseases, such as cancer and autoimmune disorders.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of L-703,606.
4. Investigation of the role of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor in the regulation of immune function and inflammation.
5. Examination of the potential interactions between N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists and other drugs used in the treatment of depression, anxiety, and substance abuse disorders.
Méthodes De Synthèse
The synthesis of L-703,606 involves the reaction of 2,3-dihydroindene-5-carboxylic acid with phenylmethanesulfonyl chloride in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, L-703,606 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, indicating its potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,12-13-5-2-1-3-6-13)17-16-10-9-14-7-4-8-15(14)11-16/h1-3,5-6,9-11,17H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPOOGORTFXXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)


![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)